2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE
Overview
Description
2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazole derivatives are known for their wide range of biological activities, including antitumor, antifungal, antimicrobial, antiviral, antidepressant, and herbicidal properties
Preparation Methods
The synthesis of 2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE involves several steps. One common method includes the formation of the triazole ring through a cyclization reaction. The starting materials typically include a phenyl-substituted hydrazine and a pyridine carboxylic acid derivative. The reaction conditions often involve the use of a strong acid or base to facilitate the cyclization process .
In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the pyridine moiety is substituted with other functional groups.
Scientific Research Applications
2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: The compound’s antimicrobial and antiviral properties are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antiproliferative activity is attributed to the inhibition of key enzymes involved in cell division .
Comparison with Similar Compounds
Similar compounds to 2-{[4-PHENYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}ACETAMIDE include other triazole derivatives such as:
2-(4-Phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid: Known for its antiproliferative and anti-inflammatory activities.
2-Phenyl-3-(phenylthio)-1H-pyrrole-1-carboxamide: Exhibits antibacterial and antifungal properties.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Known for their antiproliferative activity against various cancer cell lines.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N7O3S2/c34-24(29-20-11-13-22(14-12-20)38(35,36)32-23-10-4-5-16-28-23)18-37-26-31-30-25(19-7-6-15-27-17-19)33(26)21-8-2-1-3-9-21/h1-17H,18H2,(H,28,32)(H,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEROOMCNLLNMFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N7O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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